tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate
Overview
Description
tert-Butyl 2-[(Z)-N’-hydroxycarbamimidoyl]piperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with a tert-butyl ester and a hydroxycarbamimidoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(Z)-N’-hydroxycarbamimidoyl]piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the tert-Butyl Ester Group: This step often involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine.
Addition of the Hydroxycarbamimidoyl Group: This can be achieved by reacting the intermediate with hydroxylamine and an appropriate carbodiimide reagent under controlled conditions to ensure the formation of the (Z)-isomer.
Industrial Production Methods
Industrial production of tert-butyl 2-[(Z)-N’-hydroxycarbamimidoyl]piperidine-1-carboxylate would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-[(Z)-N’-hydroxycarbamimidoyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to amines.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl 2-[(Z)-N’-hydroxycarbamimidoyl]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 2-[(Z)-N’-hydroxycarbamimidoyl]piperidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxycarbamimidoyl group can form hydrogen bonds and other interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Another piperidine derivative with a tert-butyl ester group, used in PROTAC development for targeted protein degradation.
tert-Butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate: A compound with similar structural features but different functional groups, used in various organic synthesis applications.
Uniqueness
tert-Butyl 2-[(Z)-N’-hydroxycarbamimidoyl]piperidine-1-carboxylate is unique due to the presence of the hydroxycarbamimidoyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
IUPAC Name |
tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3/c1-11(2,3)17-10(15)14-7-5-4-6-8(14)9(12)13-16/h8,16H,4-7H2,1-3H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCPIKZHYXKFQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCCC1/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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